P2Y₁ Receptor Antagonist Potency: 2-SMe Benzamides vs. 2-OMe & 2-Cl Congeners
In a human platelet calcium‑flux assay, the 2‑(methylthio)benzamide chemotype generates low‑nanomolar P2Y₁ antagonism. A representative analog from the same scaffold series displayed an IC50 of 29 nM against 2‑methylthio‑ADP‑induced calcium flux, while the corresponding 2‑OMe and 2‑Cl benzamide analogs lost >10‑fold potency (IC50 >300 nM) [1][2]. This magnitude of potency shift makes the 2‑SMe motif essential for maintaining target engagement in the low‑nanomolar range.
| Evidence Dimension | P2Y1 receptor antagonist potency |
|---|---|
| Target Compound Data | N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide: No direct IC50 available; scaffold-level potency of the 2-SMe benzamide series is ~29 nM (representative analog) [2]. |
| Comparator Or Baseline | 2-Methoxy and 2-chloro benzamide analogs: IC50 >300 nM in the same assay [1]. |
| Quantified Difference | >10‑fold potency advantage for the 2‑SMe series over 2‑OMe/2‑Cl series. |
| Conditions | Washed human platelets; 1 μM 2‑methylthio‑ADP‑induced calcium flux measured by FLIPR. |
Why This Matters
The 2‑methylthio substituent is a key pharmacophoric element for P2Y₁ activity; procuring a compound that retains this feature avoids the steep potency cliff observed with 2‑OMe/2‑Cl replacements.
- [1] Table 1, Structure and activity of substituted benzamide derivatives. PMC. 2011. View Source
- [2] BindingDB. BDBM50429537: CHEMBL2333770. IC50 = 29 nM for a 2-(methylthio)benzamide P2Y1 antagonist. View Source
